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Compound Focus: Phenylacetone oxime

CAS No.: 13213-36-0

Cat. No.: S626832

Introduction to Phenylacetone Oxime Synthesis

Phenylacetone oxime (1-Phenylpropan-2-one oxime) is a valuable research chemical with applications in
organic synthesis and as a precursor for various chemical transformations [1]. This document provides a
detailed, laboratory-tested protocol for its synthesis from phenylacetone, ensuring reproducibility and high
yield for scientific and drug development applications. The synthesis is a straightforward oximation reaction,

where a ketone is converted to its corresponding oxime by reaction with hydroxylamine.

Experimental Protocol: Synthesis of Phenylacetone
Oxime

Materials and Reagents

Quantity/Molar

Component Specification .
Equivalents
Phenylacetone (P2P) 1-Phenylpropan-2-one, purity >95% 1.0 equiv. (e.g., 13.4 g,
0.1 mol)
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Quantity/Molar

Component Specification .
Equivalents
Hydroxylamine NH20H-HCI, reagent grade 1.2 equiv. (e.g., 8.33 g,
Hydrochloride 0.12 mol)
Sodium Acetate Anhydrous, reagent grade 1.5 equiv. (e.g., 12.3 g,
(NaOAc) 0.15 mol)
Solvent (Ethanol) Absolute ethanol 100 mL per 0.1 mol of
ketone
Extraction Solvent Diethyl ether or ethyl acetate 3 x 50-75 mL portions
Drying Agent Anhydrous magnesium sulfate (MgSOa) or 10-20 g

sodium sulfate (Na2S0Oa)

Equipment and Setup

¢ Glassware: 250 mL or 500 mL round-bottom flask, reflux condenser, heating mantle or oil bath,
separatory funnel (250 mL), rotary evaporator.

e Setup: Standard reflux setup with a magnetic stirrer. The condenser should be fitted with a calcium
chloride drying tube if anhydrous conditions are critical, though it is not always mandatory for this
reaction.

Step-by-Step Procedure

e Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.) in the specified volume of
absolute ethanol. The sodium acetate acts as a base to generate free hydroxylamine from its salt.

¢ Reaction Initiation: Add phenylacetone (1.0 equiv.) to the solution in the flask. Swirl the flask to
ensure thorough mixing.

¢ Reflux: Attach a reflux condenser and heat the reaction mixture with stirring at reflux (approximately
78°C for ethanol). Monitor the reaction progress by thin-layer chromatography (TLC).

¢ Reaction Monitoring: The typical reaction time is 2 to 5 hours. The reaction can be monitored by
TLC using an appropriate eluent. The oxime, having a polar -NOH group, will typically have a lower
Rf value than the starting ketone.
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e Work-up: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room
temperature. b. Transfer the mixture to a separatory funnel. If a precipitate has formed, it may be
necessary to add a small amount of water to dissolve it. c. Extract the aqueous mixture with multiple
portions (typically 3x) of diethyl ether or ethyl acetate. d. Combine the organic extracts in a clean
flask.

¢ Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate
(MgSOa) or sodium sulfate (Na2S0Oa) for 15-20 minutes. Filter off the drying agent and wash it with a
small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude phenylacetone oxime as an oil or low-melting solid [2].

¢ Purification: The crude product is typically sufficiently pure for many applications. If further
purification is required, it can be achieved by column chromatography on silica gel (eluting with, for
example, a 1:10 mixture of ether and petroleum ether) [2] or by distillation under reduced pressure.

Reaction Workflow

The following diagram summarizes the synthesis and purification process:
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Analytical Data and Characterization
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Physical and Chemical Properties

Property Specification for Phenylacetone Oxime

CAS Number 13213-36-0 [1] [3]

Molecular Formula CoH11NO [1] [3]

Molecular Weight 149.19 g/mol [1] [3]

Physical Form Colorless oil or low-melting solid [2]

Purity Available commercially at 95%+ and 97%+ purity [3]

Spectral Data and Identification

e Chromatography: The oxime can be characterized by TLC (as described) and will appear as a
mixture of syn and anti isomers [2].
¢ Structural Confirmation: The structure of the synthesized product can be definitively confirmed by

its hydrolysis back to phenylacetone [2]. Treating the oxime with a mild acid (e.g., dilute hydrochloric

acid) under gentle heating will regenerate the parent ketone, which can be identified by its
characteristic flowery odor and boiling point (214-216°C at atmospheric pressure) [4] [5].

Applications in Research

Phenylacetone oxime serves as a versatile intermediate in synthetic organic chemistry. Its primary

researched applications include:

e Preparation of Pyrroles: It is used in the visible-light-induced formal cycloaddition with azirines and

alkynes to synthesize pyrrole derivatives, important heterocyclic compounds in medicinal chemistry

[1] [3].

e Coordination Chemistry: It acts as a ligand precursor for the formation of cyclopalladated

complexes. These complexes are valuable in catalysis and have been used in insertion reactions with

carbon monoxide, isocyanides, and alkynes to create novel nitrogen-containing heterocycles, such as

isoquinoline derivatives [6].
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¢ General Synthetic Intermediate: As an oxime, it can be further functionalized to other nitrogen-

containing groups like amines or nitriles, or used in various condensation reactions.

Safety and Regulatory Considerations

Aspect Guidance

General All reactions should be conducted in a well-ventilated fume hood. Standard personal

Safety protective equipment (PPE) including lab coat, safety glasses, and gloves is mandatory.

Chemical Hydroxylamine hydrochloride can be harmful if ingested or inhaled and is an irritant.

Handling Phenylacetone is a controlled substance precursor in many jurisdictions [5]. Ethanol and
diethyl ether are highly flammable.

Regulatory Phenylacetone is a Schedule Il controlled substance in the United States and a listed

Status precursor due to its use in the illicit synthesis of amphetamine and methamphetamine

[5]. All work must be conducted in compliance with local and international regulations
governing the use of such precursors. This protocol is intended for legitimate scientific
research only.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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